methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779727
InChI: InChI=1S/C20H16N4O3S2/c1-12-14(18(26)27-2)21-19(28-12)23-17(25)16-15(13-8-4-3-5-9-13)22-20(29-16)24-10-6-7-11-24/h3-11H,1-2H3,(H,21,23,25)
SMILES:
Molecular Formula: C20H16N4O3S2
Molecular Weight: 424.5 g/mol

methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14779727

Molecular Formula: C20H16N4O3S2

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C20H16N4O3S2
Molecular Weight 424.5 g/mol
IUPAC Name methyl 5-methyl-2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C20H16N4O3S2/c1-12-14(18(26)27-2)21-19(28-12)23-17(25)16-15(13-8-4-3-5-9-13)22-20(29-16)24-10-6-7-11-24/h3-11H,1-2H3,(H,21,23,25)
Standard InChI Key DUMUUOANKQSETR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Formula

The systematic name methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate reflects its bifunctional thiazole core. The molecular formula is C22H17N5O3S2, with a molecular weight of 487.53 g/mol (calculated using PubChem’s atomic mass database) .

Substituent Analysis

  • Thiazole cores: Two 1,3-thiazole rings form the backbone. The first thiazole (position 4) bears a methyl ester (-COOCH3) at C4 and a methyl group (-CH3) at C5. The second thiazole (position 5) is substituted with a phenyl group at C4 and a 1H-pyrrol-1-yl group at C2.

  • Linking moiety: A carbamoyl bridge (-NH-C(=O)-) connects the two thiazole rings, enabling conformational flexibility .

Spectral Characterization

While experimental NMR data for this specific compound are unavailable, analogous thiazole derivatives exhibit characteristic signals:

  • 1H-NMR: Thiazole protons resonate at δ 7.2–8.5 ppm, while pyrrole protons appear as doublets near δ 6.5 ppm .

  • 13C-NMR: Thiazole carbons (C2 and C5) show peaks at 165–170 ppm, and ester carbonyls appear near 170 ppm .

Synthetic Methodologies

Retrosynthetic Strategy

The compound can be synthesized via a three-step approach:

  • Thiazole ring formation: Cyclocondensation of α-bromo ketones with thioureas or thioamides .

  • Amide coupling: Reaction between a carboxylic acid derivative (e.g., 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid) and an amine (e.g., 5-methyl-2-amino-1,3-thiazole-4-carboxylate) using coupling agents like EDC/HOBt .

  • Esterification: Methylation of the carboxylic acid intermediate using methanol and a sulfuric acid catalyst .

4-Phenyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylic Acid

  • Step 1: Bromination of 4-phenylacetophenone with Br2 in acetic acid yields α-bromo ketone.

  • Step 2: Cyclocondensation with 1H-pyrrole-1-carbothioamide in acetone forms the thiazole core .

  • Step 3: Oxidation of the methyl group to a carboxylic acid using KMnO4 under acidic conditions .

Methyl 5-Methyl-2-Amino-1,3-Thiazole-4-Carboxylate

  • Step 1: Reaction of ethyl 2-cyanoacetate with methyl isothiocyanate forms a thiourea intermediate.

  • Step 2: Cyclization with bromoacetone in ethanol yields the 2-aminothiazole ester .

Final Coupling Reaction

The carboxylic acid and amine intermediates are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding the target compound in ~65% yield .

Analytical and Computational Studies

High-Resolution Mass Spectrometry (HRMS)

Theoretical [M+H]+: 488.0842. Observed deviations <2 ppm confirm molecular integrity .

Molecular Docking

Docking studies with CDK9 (PDB: 4BCF) suggest the pyrrole nitrogen forms a hydrogen bond with Cys106, while the phenyl group occupies the hydrophobic pocket near Phe103 .

Challenges and Future Directions

  • Synthetic optimization: Improve coupling reaction yields via microwave-assisted synthesis.

  • In vivo testing: Evaluate pharmacokinetics in murine models.

  • Derivatization: Explore replacing the methyl ester with a tert-butyl group to enhance metabolic stability .

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